molecular formula C21H28O2 B15181383 1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate CAS No. 93805-75-5

1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate

Cat. No.: B15181383
CAS No.: 93805-75-5
M. Wt: 312.4 g/mol
InChI Key: JLOVXOSAZQUCOT-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate is an organic compound with the molecular formula C21H28O2 It is known for its unique structure, which includes a phenylacetate group attached to a cyclohexene ring with multiple methyl substitutions

Preparation Methods

The synthesis of 1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylacetic acid and 1-methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl alcohol.

    Esterification Reaction: The primary synthetic route involves the esterification of phenylacetic acid with 1-methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl alcohol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified using techniques such as distillation or recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the cyclohexene ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the ester group with a hydroxyl group, forming the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex organic molecules.

    Biology: Research on this compound includes its potential use as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Studies are being conducted to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate can be compared with similar compounds such as:

    Phenylacetate Esters: These compounds share the phenylacetate group but differ in the substituents attached to the ester group.

    Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups or substitutions.

    Allyl Esters: These compounds have an allyl group attached to the ester, similar to this compound, but with variations in the other substituents.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

93805-75-5

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] 2-phenylacetate

InChI

InChI=1S/C21H28O2/c1-16-9-8-14-21(3,4)19(16)13-12-17(2)23-20(22)15-18-10-6-5-7-11-18/h5-7,9-13,17,19H,8,14-15H2,1-4H3/b13-12+

InChI Key

JLOVXOSAZQUCOT-OUKQBFOZSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)OC(=O)CC2=CC=CC=C2)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(C)OC(=O)CC2=CC=CC=C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.